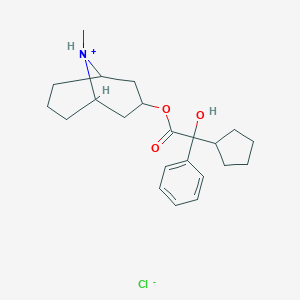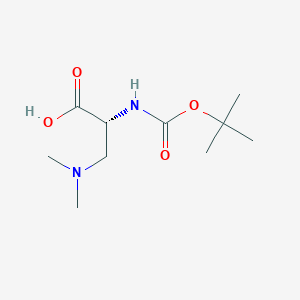
1-(2,4-Dihydroxyphenyl)undecanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxyphenyl)undecanone, also known as DHPU, is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of the enzyme tyrosinase, which plays a key role in the production of melanin. DHPU has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been extensively studied. In
作用機序
The mechanism of action of 1-(2,4-Dihydroxyphenyl)undecanone involves its ability to inhibit the activity of tyrosinase. Tyrosinase is an enzyme that plays a key role in the production of melanin, the pigment that gives skin its color. 1-(2,4-Dihydroxyphenyl)undecanone binds tightly to the active site of the enzyme, preventing it from catalyzing the conversion of tyrosine to melanin. This results in a decrease in melanin production and a lightening of the skin.
生化学的および生理学的効果
1-(2,4-Dihydroxyphenyl)undecanone has a range of biochemical and physiological effects. In addition to its ability to inhibit tyrosinase, 1-(2,4-Dihydroxyphenyl)undecanone has been shown to have antioxidant properties. It has also been shown to stimulate the production of collagen, a protein that is important for maintaining the structure of skin. 1-(2,4-Dihydroxyphenyl)undecanone has been investigated for its potential to protect against UV-induced damage and to promote wound healing.
実験室実験の利点と制限
1-(2,4-Dihydroxyphenyl)undecanone has several advantages as a tool for scientific research. It is a potent inhibitor of tyrosinase, making it a valuable tool for studying the enzyme's structure and function. 1-(2,4-Dihydroxyphenyl)undecanone is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, 1-(2,4-Dihydroxyphenyl)undecanone does have some limitations. It is not a natural compound and may not accurately reflect the behavior of tyrosinase in vivo. In addition, 1-(2,4-Dihydroxyphenyl)undecanone may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-(2,4-Dihydroxyphenyl)undecanone. One area of interest is the development of more potent tyrosinase inhibitors. 1-(2,4-Dihydroxyphenyl)undecanone is a potent inhibitor, but there is still room for improvement. Another area of interest is the development of 1-(2,4-Dihydroxyphenyl)undecanone analogs with different biochemical and physiological effects. For example, analogs that are more effective at stimulating collagen production or that have stronger antioxidant properties could have potential therapeutic applications. Finally, there is interest in using 1-(2,4-Dihydroxyphenyl)undecanone as a tool for studying the role of tyrosinase in melanoma, a type of skin cancer. 1-(2,4-Dihydroxyphenyl)undecanone could be used to investigate the relationship between tyrosinase activity and melanoma progression.
合成法
1-(2,4-Dihydroxyphenyl)undecanone can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,4-dihydroxybenzaldehyde with undecanone in the presence of a catalytic amount of hydrochloric acid. The resulting product is then purified using column chromatography. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of enzymes such as laccases.
科学的研究の応用
1-(2,4-Dihydroxyphenyl)undecanone has a wide range of scientific research applications. One of its primary uses is as a tool for studying the mechanism of action of tyrosinase. 1-(2,4-Dihydroxyphenyl)undecanone has been shown to bind tightly to the active site of the enzyme, inhibiting its activity. This makes it a valuable tool for studying the structure and function of tyrosinase. 1-(2,4-Dihydroxyphenyl)undecanone has also been used as a cosmetic ingredient due to its ability to inhibit melanin production. In addition, 1-(2,4-Dihydroxyphenyl)undecanone has been investigated as a potential treatment for conditions such as hyperpigmentation and skin cancer.
特性
CAS番号 |
19810-04-9 |
|---|---|
製品名 |
1-(2,4-Dihydroxyphenyl)undecanone |
分子式 |
C17H26O3 |
分子量 |
278.4 g/mol |
IUPAC名 |
1-(2,4-dihydroxyphenyl)undecan-2-one |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15(18)12-14-10-11-16(19)13-17(14)20/h10-11,13,19-20H,2-9,12H2,1H3 |
InChIキー |
UEEDZQGMUJIULC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)CC1=C(C=C(C=C1)O)O |
正規SMILES |
CCCCCCCCCC(=O)CC1=C(C=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



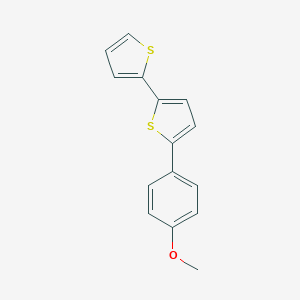
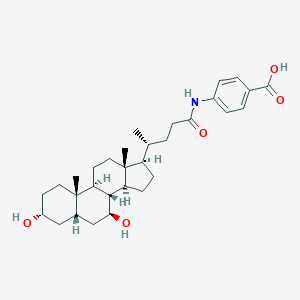
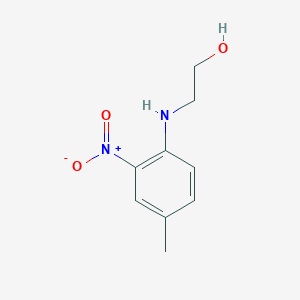
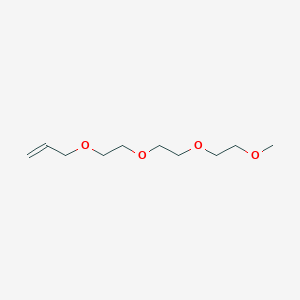
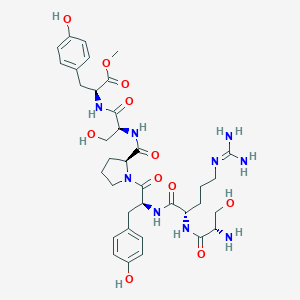
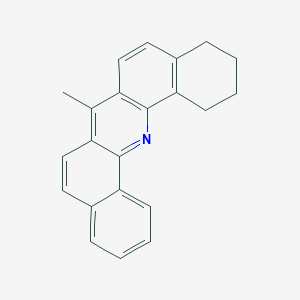
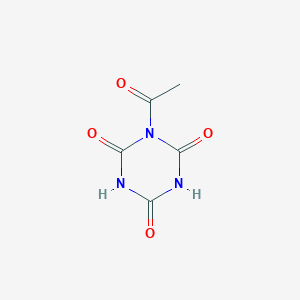
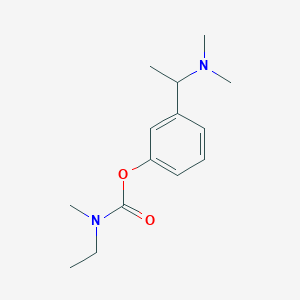
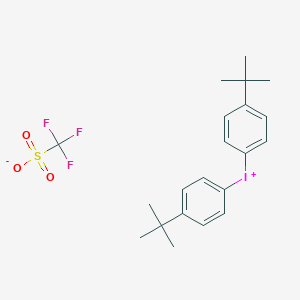
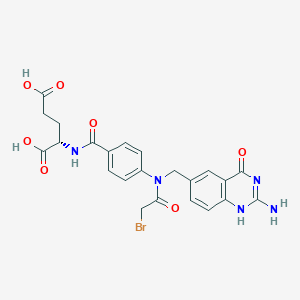
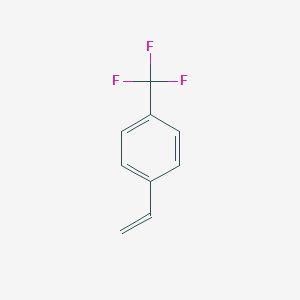
![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)
